molecular formula C9H14O B8688200 1-(3-methylcyclohex-3-enyl)ethanone CAS No. 41723-53-9

1-(3-methylcyclohex-3-enyl)ethanone

Katalognummer: B8688200
CAS-Nummer: 41723-53-9
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: CJERZJTXBLMROX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methylcyclohex-3-enyl)ethanone is an organic compound with the molecular formula C9H14O It is a ketone derivative characterized by a cyclohexene ring substituted with a methyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-methylcyclohex-3-enyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. Another method includes the Friedel-Crafts acylation of 3-methylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-methylcyclohex-3-enyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.

    Substitution: Grignard reagents, in dry ether or tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Tertiary alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-methylcyclohex-3-enyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-methylcyclohex-3-enyl)ethanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the methyl group, which can affect its electronic and steric properties.

Vergleich Mit ähnlichen Verbindungen

1-(3-methylcyclohex-3-enyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but with the methyl group at a different position on the cyclohexene ring.

    1-(1-Cyclohexen-1-yl)ethanone: Lacks the methyl group, resulting in different chemical properties and reactivity.

Uniqueness: The presence of the methyl group at the 3-position of the cyclohexene ring in this compound imparts unique electronic and steric effects, influencing its reactivity and making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

41723-53-9

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

1-(3-methylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h4,9H,3,5-6H2,1-2H3

InChI-Schlüssel

CJERZJTXBLMROX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCC(C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.